molecular formula C14H26N4O B6805827 N-(2-methylpiperidin-3-yl)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxamide

N-(2-methylpiperidin-3-yl)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxamide

Cat. No.: B6805827
M. Wt: 266.38 g/mol
InChI Key: IGXVKIQWGRMUAF-UHFFFAOYSA-N
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Description

N-(2-methylpiperidin-3-yl)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities

Properties

IUPAC Name

N-(2-methylpiperidin-3-yl)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O/c1-10-12(3-2-6-15-10)17-14(19)18-8-5-13-11(9-18)4-7-16-13/h10-13,15-16H,2-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXVKIQWGRMUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC(=O)N2CCC3C(C2)CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpiperidin-3-yl)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the construction of the pyrrolopyridine moiety. Key steps may include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of functional groups necessary for subsequent reactions.

    Coupling Reactions: Coupling of the piperidine and pyrrolopyridine fragments under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Use of metal catalysts to facilitate specific transformations.

    Purification Techniques: Advanced purification methods such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpiperidin-3-yl)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction processes.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.

Biology and Medicine

In biological and medical research, N-(2-methylpiperidin-3-yl)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxamide is investigated for its pharmacological activities. It may exhibit properties such as:

    Antimicrobial Activity: Potential to inhibit the growth of bacteria or fungi.

    Anticancer Activity: Ability to interfere with cancer cell proliferation.

    Neuroprotective Effects: Possible benefits in protecting nerve cells from damage.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-methylpiperidin-3-yl)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxamide exerts its effects involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting pathways involved in cell signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine structures but different substituents.

    Pyrrolopyridine Derivatives: Molecules with variations in the pyrrolopyridine moiety.

Uniqueness

What sets N-(2-methylpiperidin-3-yl)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxamide apart is its specific combination of structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

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